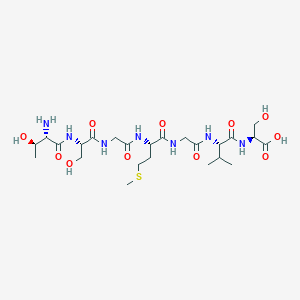
L-Serine, L-threonyl-L-serylglycyl-L-methionylglycyl-L-valyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Serine, L-threonyl-L-serylglycyl-L-methionylglycyl-L-valyl- is a peptide compound composed of several amino acids. Each amino acid in this sequence plays a crucial role in the overall structure and function of the peptide. L-serine is a non-essential amino acid that is vital for protein synthesis, cell proliferation, and development . L-threonine is an essential amino acid important for protein balance in the body. L-serylglycine and L-methionylglycine are derivatives of serine and methionine, respectively, and play roles in various metabolic pathways. L-valine is an essential amino acid that is important for muscle metabolism and tissue repair.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, L-threonyl-L-serylglycyl-L-methionylglycyl-L-valyl- involves the stepwise addition of each amino acid to form the peptide chain. This can be achieved through solid-phase peptide synthesis (SPPS), which is a common method for synthesizing peptides. In SPPS, the peptide is assembled on a solid resin support, and each amino acid is added sequentially. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of peptides like L-Serine, L-threonyl-L-serylglycyl-L-methionylglycyl-L-valyl- often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of peptides. The choice of method depends on factors such as the length of the peptide, the complexity of the sequence, and the desired yield.
Análisis De Reacciones Químicas
Types of Reactions
L-Serine, L-threonyl-L-serylglycyl-L-methionylglycyl-L-valyl- can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to form methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize methionine residues.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfide bonds.
Substitution: Site-directed mutagenesis can be performed using specific primers and DNA polymerase.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide or methionine sulfone, while reduction of disulfide bonds results in free thiols.
Aplicaciones Científicas De Investigación
L-Serine, L-threonyl-L-serylglycyl-L-methionylglycyl-L-valyl- has various scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Studied for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to amino acid metabolism.
Industry: Used in the development of peptide-based drugs and biomaterials.
Mecanismo De Acción
The mechanism of action of L-Serine, L-threonyl-L-serylglycyl-L-methionylglycyl-L-valyl- involves its interaction with specific molecular targets and pathways. For example, L-serine can activate glycine receptors and upregulate peroxisome proliferator-activated receptor gamma (PPAR-γ), resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects . The peptide can also interact with enzymes and receptors involved in amino acid metabolism and cellular signaling.
Comparación Con Compuestos Similares
L-Serine, L-threonyl-L-serylglycyl-L-methionylglycyl-L-valyl- can be compared with other similar peptides, such as:
L-Serine, L-threonyl-L-serylglycyl-L-methionylglycyl-L-leucyl-: Similar in structure but contains leucine instead of valine.
L-Serine, L-threonyl-L-serylglycyl-L-methionylglycyl-L-isoleucyl-: Contains isoleucine instead of valine.
L-Serine, L-threonyl-L-serylglycyl-L-methionylglycyl-L-alanyl-: Contains alanine instead of valine.
The uniqueness of L-Serine, L-threonyl-L-serylglycyl-L-methionylglycyl-L-valyl- lies in its specific sequence of amino acids, which determines its specific biological activity and interactions.
Propiedades
Número CAS |
164177-00-8 |
|---|---|
Fórmula molecular |
C24H43N7O11S |
Peso molecular |
637.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C24H43N7O11S/c1-11(2)19(23(40)30-15(10-33)24(41)42)31-17(36)8-26-20(37)13(5-6-43-4)28-16(35)7-27-21(38)14(9-32)29-22(39)18(25)12(3)34/h11-15,18-19,32-34H,5-10,25H2,1-4H3,(H,26,37)(H,27,38)(H,28,35)(H,29,39)(H,30,40)(H,31,36)(H,41,42)/t12-,13+,14+,15+,18+,19+/m1/s1 |
Clave InChI |
WYXWYENBLALXOC-OCANJJRCSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)O)N)O |
SMILES canónico |
CC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CCSC)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


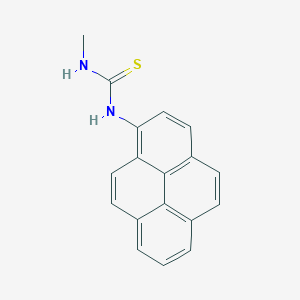
![3,3-Diphenyl-3H-pyrano[3,2-f]quinoline](/img/structure/B14262301.png)
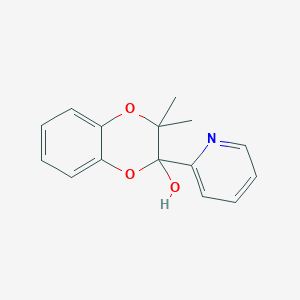
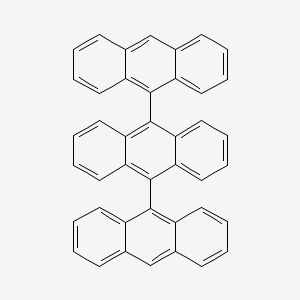
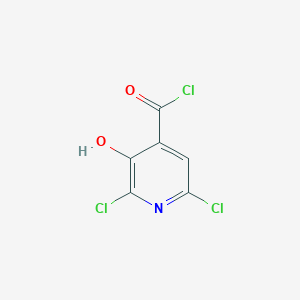
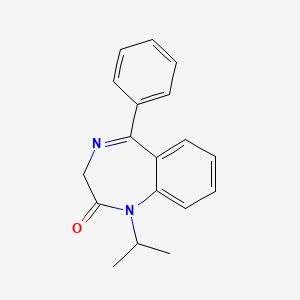
![2-{[3-(Pentadec-8-en-1-yl)phenoxy]methyl}oxirane](/img/structure/B14262344.png)
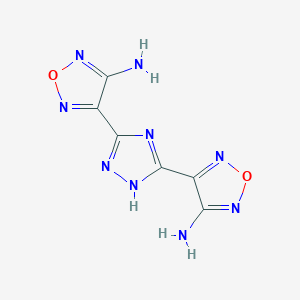
![4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol](/img/structure/B14262356.png)
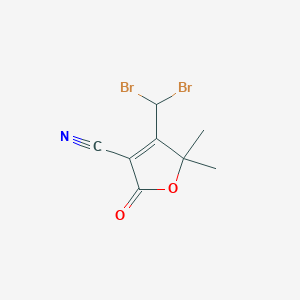
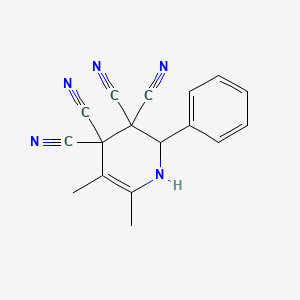
![Benzoic acid, 2-[(cyanothioxomethyl)amino]-, methyl ester](/img/structure/B14262381.png)
![2,4-Hexanedione, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5-dimethyl-](/img/structure/B14262383.png)
![5,8-Dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14262386.png)
